3-[4-(Bromomethyl)phenoxy]benzonitrile
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Overview
Description
3-[4-(Bromomethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO. It is a derivative of benzonitrile, featuring a bromomethyl group and a phenoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Bromomethyl)phenoxy]benzonitrile typically involves a multi-step process. One common method starts with the reaction of 4-(bromomethyl)phenol with 3-cyanophenol in the presence of a base, such as potassium carbonate, to form the desired product . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Bromomethyl)phenoxy]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
3-[4-(Bromomethyl)phenoxy]benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[4-(Bromomethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The phenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Similar in structure but lacks the phenoxy group.
3-(Bromomethyl)benzonitrile: Similar but with the bromomethyl group in a different position on the benzene ring.
4-(4-Bromo-3-formyl-phenoxy)benzonitrile: Contains an additional formyl group.
Uniqueness
The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C14H10BrNO |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-[4-(bromomethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H10BrNO/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8H,9H2 |
InChI Key |
NYKGGAIIGFKKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CBr)C#N |
Origin of Product |
United States |
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